molecular formula C11H20O B13268264 2-(2-Cyclobutylethyl)cyclopentan-1-ol

2-(2-Cyclobutylethyl)cyclopentan-1-ol

Cat. No.: B13268264
M. Wt: 168.28 g/mol
InChI Key: FHQRMJQTLAPUDU-UHFFFAOYSA-N
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Description

2-(2-Cyclobutylethyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H20O It is a cyclopentanol derivative, characterized by the presence of a cyclobutyl group attached to an ethyl chain, which is further connected to a cyclopentanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclobutylethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanol with a cyclobutyl ethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclobutylethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.

Major Products Formed

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: 2-(2-Cyclobutylethyl)cyclopentane.

    Substitution: 2-(2-Cyclobutylethyl)cyclopentyl chloride or bromide.

Scientific Research Applications

2-(2-Cyclobutylethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutylethyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.

    Cyclobutylmethanol: Contains a cyclobutyl group attached to a methanol moiety.

    2-Cyclopentylethanol: Features a cyclopentyl group attached to an ethanol chain.

Uniqueness

2-(2-Cyclobutylethyl)cyclopentan-1-ol is unique due to the combination of a cyclobutyl group and a cyclopentanol ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-Cyclobutylethyl)cyclopentan-1-ol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22OC_{12}H_{22}O. Its structure features a cyclopentanol core with a cyclobutyl group attached via an ethyl linker. This unique configuration may influence its biological interactions and pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, cyclopentanol derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
  • Anti-inflammatory Effects : Cyclopentanol derivatives are often explored for their anti-inflammatory potential. Compounds with structural similarities have been documented to inhibit inflammatory pathways, which could be relevant for therapeutic applications in diseases characterized by inflammation.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-Pentylcyclopentan-1-olAntimicrobialPubChem
Dasycarpidan-1-methanol acetateAnti-inflammatoryAl Rubaye et al. (2017)
17-pentatriaconteneAnticancerDinesh et al. (2018)

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated for their biological effects:

  • Antimicrobial Study : A study examining the antimicrobial properties of cyclopentanol derivatives found that certain modifications increased efficacy against Gram-positive and Gram-negative bacteria. This suggests that structural variations similar to those in this compound could enhance its antimicrobial potential.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of cycloalkane derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This supports the hypothesis that this compound may also exhibit similar effects.

Research Findings

Recent research highlights the importance of cycloalkane structures in drug design:

  • Pharmacokinetics : Compounds with cycloalkane frameworks often show favorable pharmacokinetic profiles, including improved solubility and bioavailability. This characteristic is crucial for therapeutic applications.
  • Mechanism of Action : The mechanisms through which cyclopentanol derivatives exert their biological effects are being elucidated. Studies suggest that these compounds may interact with specific receptors or enzymes involved in disease pathways, providing a rationale for their therapeutic use.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(2-cyclobutylethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H20O/c12-11-6-2-5-10(11)8-7-9-3-1-4-9/h9-12H,1-8H2

InChI Key

FHQRMJQTLAPUDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCC2CCCC2O

Origin of Product

United States

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